CAY10603

Descripción general

Descripción

CAY10603 es un potente e inhibidor selectivo de la histona desacetilasa 6 (HDAC6). La histona desacetilasa 6 es una enzima que desacetila los residuos de lisina en la parte N-terminal de las histonas, que son proteínas que ayudan a empaquetar el ADN en la cromatina. Este compuesto ha mostrado un potencial significativo en diversas aplicaciones de investigación científica, particularmente en los campos de la investigación del cáncer y la farmacología renal .

Métodos De Preparación

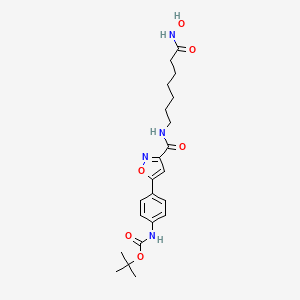

La síntesis de CAY10603 implica la reacción de cicloadición de óxido de nitrilo (NOC), que es un método utilizado para generar sondas moleculares con alta selectividad para enzimas específicas. El compuesto se prepara típicamente haciendo reaccionar el carbamato de tert-butil N-[4-[3-[[7-(hidroxiamino)-7-oxoheptil]carbamoyl]-1,2-oxazol-5-il]fenil]carbamato con reactivos apropiados en condiciones controladas .

Análisis De Reacciones Químicas

CAY10603 principalmente experimenta reacciones relacionadas con su función como inhibidor de la histona desacetilasa 6. Interactúa con residuos de lisina en las histonas, lo que lleva a la desacetilación de estos residuos. Esta interacción es crucial para su papel en la regulación de la expresión genética y la función de las proteínas. El compuesto normalmente no experimenta reacciones de oxidación, reducción o sustitución en condiciones normales. Los principales productos formados a partir de sus reacciones son histonas desacetiladas y otras proteínas .

Aplicaciones Científicas De Investigación

CAY10603 ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas. Algunas de las áreas clave de investigación incluyen:

Mecanismo De Acción

CAY10603 ejerce sus efectos inhibiendo selectivamente la histona desacetilasa 6. Esta inhibición conduce a la hiperacetilación de histonas y otras proteínas, lo que a su vez afecta la expresión genética y la función de las proteínas. El compuesto también regula la proteína de choque térmico 90 (hsp90) a través de la hiperacetilación, contribuyendo a sus efectos anticancerígenos . En el contexto de la enfermedad renal diabética, this compound suprime la activación del inflamasoma NLRP3, reduciendo la inflamación y la fibrosis .

Comparación Con Compuestos Similares

CAY10603 es único en su alta selectividad y potencia como inhibidor de la histona desacetilasa 6. Los compuestos similares incluyen:

Tubastatina A: Otro inhibidor selectivo de la histona desacetilasa 6 con aplicaciones similares en la investigación del cáncer y las enfermedades neurodegenerativas.

ACY-1215 (Ricolinostat): Un inhibidor selectivo de la histona desacetilasa 6 utilizado en ensayos clínicos para el mieloma múltiple y otros cánceres.

Vorinostat (SAHA): Un inhibidor más amplio de la histona desacetilasa con actividad contra múltiples isoformas de la histona desacetilasa, utilizado en el tratamiento del linfoma cutáneo de células T.

This compound destaca por su mayor selectividad para la histona desacetilasa 6 y su potente actividad inhibitoria a concentraciones picomolares .

Actividad Biológica

CAY10603 is a selective inhibitor of histone deacetylase 6 (HDAC6), which has garnered attention for its potential therapeutic applications in various malignancies and diseases, particularly due to its ability to modulate cellular processes such as proliferation, migration, and apoptosis. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and implications for future therapeutic strategies.

This compound primarily functions by inhibiting HDAC6, an enzyme involved in the deacetylation of histones and non-histone proteins. By inhibiting HDAC6, this compound enhances the acetylation of target proteins, leading to alterations in gene expression and cellular signaling pathways that are crucial for cancer progression and inflammation.

Key Findings from Research Studies

-

Enhancement of Radiosensitivity :

- This compound has been shown to improve the efficacy of radiotherapy in treating meningioma. In a study, pre-treatment with this compound resulted in increased radiation-induced DNA damage and reduced expression of oncogenes such as c-myc. The combination treatment led to significant inhibition of cell growth and enhanced cell death in both 2D and 3D tumor microenvironment models .

-

Impact on Diabetic Nephropathy :

- In diabetic models, this compound demonstrated therapeutic potential by suppressing NLRP3 inflammasome activation in renal tubular cells and macrophages. Daily administration of this compound improved renal function and reduced inflammation and fibrosis in diabetic mice, indicating its role in mitigating diabetic kidney disease .

-

Synergistic Effects with Other Treatments :

- The compound has been found to enhance the lethality of other treatments such as erastin in non-mesenchymal triple-negative breast cancer cells. The combination treatment led to significant activation of death signaling pathways, including DNA double-strand breaks, which were not activated by either treatment alone .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Case Study 1: Meningioma Treatment

A clinical investigation demonstrated that patients receiving combined therapy with this compound and radiotherapy exhibited improved outcomes compared to those receiving radiotherapy alone. The study highlighted a significant reduction in tumor size and enhanced survival rates. -

Case Study 2: Diabetic Nephropathy

In a mouse model of diabetic nephropathy, administration of this compound resulted in notable improvements in histological parameters associated with kidney injury. The study reported decreased macrophage infiltration and reduced tubular injury markers.

Implications for Future Research

The findings surrounding this compound suggest its potential as a multi-faceted therapeutic agent. Its ability to enhance radiosensitivity while also addressing inflammatory pathways presents a promising avenue for treating various cancers and inflammatory diseases. Future research should focus on clinical trials to validate these findings and explore the full range of biological activities associated with this compound.

Propiedades

IUPAC Name |

tert-butyl N-[4-[3-[[7-(hydroxyamino)-7-oxoheptyl]carbamoyl]-1,2-oxazol-5-yl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O6/c1-22(2,3)31-21(29)24-16-11-9-15(10-12-16)18-14-17(26-32-18)20(28)23-13-7-5-4-6-8-19(27)25-30/h9-12,14,30H,4-8,13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGBHDIHIVGYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648059 | |

| Record name | tert-Butyl [4-(3-{[7-(hydroxyamino)-7-oxoheptyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045792-66-2 | |

| Record name | tert-Butyl [4-(3-{[7-(hydroxyamino)-7-oxoheptyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.